2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide
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Overview
Description
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide is an organic compound that features a benzamide core with a nitro group and a pyrrolidinylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide linkage is accomplished by reacting the nitro-substituted benzoyl chloride with 2-pyrrolidin-1-ylphenylamine under basic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to enhance safety and efficiency.
Automated Amidation: Employing automated systems for the amidation reaction to ensure consistent product quality and yield.
Large-Scale Purification: Using industrial-scale chromatography or crystallization units for the purification process.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Reduction: 2-amino-N-(2-pyrrolidin-1-ylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Pyrrolidin-2-one derivatives.
Scientific Research Applications
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential pharmacological effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring enhances the compound’s binding affinity to certain proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(2-pyridin-2-ylphenyl)benzamide: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-nitro-N-(2-pyrrolidin-1-ylmethyl)benzamide: Similar structure but with a methyl group linking the pyrrolidine ring to the benzamide core.
Uniqueness
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This uniqueness can influence the compound’s biological activity and its potential as a therapeutic agent.
Properties
IUPAC Name |
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-7-1-3-9-15(13)20(22)23)18-14-8-2-4-10-16(14)19-11-5-6-12-19/h1-4,7-10H,5-6,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUZGWPIVVILJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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